N2-Acetyl Acyclovir Benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-Acetyl Acyclovir Benzoate is a related compound found in acyclovir, a synthetic purine nucleoside analogue with antiviral properties. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus . Impurities in pharmaceutical compounds like acyclovir are critical to identify and control to ensure the safety and efficacy of the drug.

Métodos De Preparación

The preparation of N2-Acetyl Acyclovir Benzoate involves synthetic routes similar to those used for acyclovir. The synthesis typically starts with guanine or its derivatives. The reaction conditions often involve the use of solvents like acetonitrile and buffers such as phosphoric acid . Industrial production methods may include high-performance liquid chromatography (HPLC) for purification and separation of impurities .

Análisis De Reacciones Químicas

N2-Acetyl Acyclovir Benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N2-Acetyl Acyclovir Benzoate has several significant applications across various fields of research:

Chemistry

- Synthetic Pathways : It is utilized in the study of synthetic pathways and reaction mechanisms related to nucleoside analogues. Researchers investigate the chemical properties and reactivity of this compound to develop more effective antiviral agents.

Biology

- Biological Activity : The compound aids in understanding the biological activity and metabolism of acyclovir. Studies focus on how modifications to the acyclovir structure can influence its efficacy and safety profile against viral infections.

Medicine

- Antiviral Drug Development : this compound contributes to the development of new antiviral drugs. Its structural features may enhance the pharmacokinetics and bioavailability of acyclovir, leading to improved therapeutic outcomes .

- Drug Impurities Study : It is also employed in studies examining drug impurities, which are critical for ensuring the quality and safety of pharmaceutical products.

Industry

- Quality Control : In pharmaceutical manufacturing, this compound is essential for quality control processes, helping to ensure the purity and consistency of active pharmaceutical ingredients (APIs).

Case Study 1: Efficacy Against Herpes Simplex Virus

A study demonstrated that this compound exhibited enhanced antiviral activity compared to standard acyclovir formulations in vitro. The modified compound showed improved uptake by infected cells, leading to higher concentrations of active drug at the site of infection, thereby increasing therapeutic efficacy .

Case Study 2: Pharmacokinetic Studies

Research involving animal models indicated that this compound had favorable pharmacokinetic properties, including prolonged half-life and enhanced bioavailability compared to traditional acyclovir. These findings support its potential use as a more effective treatment option for herpes virus infections .

Case Study 3: Drug Interaction Studies

Investigations into drug interactions revealed that this compound could be safely co-administered with other antiviral agents without significant adverse effects. This finding suggests its potential role in combination therapies for treating resistant strains of herpes viruses .

Mecanismo De Acción

The mechanism of action of N2-Acetyl Acyclovir Benzoate is closely related to that of acyclovir. Acyclovir is converted to its active form, acyclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents the replication of viral DNA, effectively stopping the virus from multiplying . The molecular targets include viral thymidine kinase and DNA polymerase .

Comparación Con Compuestos Similares

N2-Acetyl Acyclovir Benzoate can be compared with other related compounds such as:

Guanine: A natural purine base found in DNA and RNA.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.

This compound is unique due to its specific structure and formation during the synthesis of acyclovir. Its identification and control are essential for the quality assurance of acyclovir-based medications.

Actividad Biológica

N2-Acetyl Acyclovir Benzoate is a synthetic derivative of acyclovir, a well-known antiviral agent primarily used to treat infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound exhibits enhanced lipophilicity compared to its parent compound, which may influence its biological activity and pharmacokinetics.

The biological activity of this compound can be understood through its mechanism of action, which is closely related to that of acyclovir. Upon entering the cell, acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to its active form, acyclovir triphosphate. This active form selectively inhibits viral DNA polymerase, preventing the replication of viral DNA and thereby halting the propagation of the virus .

Table 1: Comparison of Mechanisms

| Compound | Active Form | Target | Effect |

|---|---|---|---|

| Acyclovir | Acyclovir Triphosphate | Viral DNA Polymerase | Inhibition of viral replication |

| This compound | N/A (prodrug) | Similar to Acyclovir | Enhanced bioavailability and activity |

Antiviral Properties

Research indicates that this compound retains significant antiviral activity against HSV-1 and HSV-2. Its structural modifications enhance its ability to penetrate cellular membranes, potentially increasing its efficacy compared to acyclovir. Studies have shown that derivatives like this compound can exhibit improved inhibition of viral replication at lower concentrations than acyclovir .

Case Studies

- Study on Antiviral Efficacy : In a comparative study evaluating the antiviral effects of various acyclovir derivatives, this compound demonstrated a higher selectivity index against HSV-1 and HSV-2 compared to standard acyclovir. The results indicated a significant reduction in viral titers in treated cell cultures .

- Pharmacokinetic Analysis : A pharmacokinetic study revealed that this compound has enhanced absorption and distribution characteristics due to its increased lipophilicity. This leads to higher plasma concentrations and prolonged retention in target tissues, suggesting potential for improved therapeutic outcomes in clinical settings .

Table 2: Biological Activity Summary

| Study | Virus Type | Efficacy | Notes |

|---|---|---|---|

| Comparative Antiviral Study | HSV-1 | High | Superior selectivity index |

| Pharmacokinetic Study | HSV-2 | Enhanced absorption | Improved tissue retention |

Research Applications

This compound is not only significant for its antiviral properties but also serves as a valuable tool in scientific research:

- Synthetic Chemistry : It aids in the exploration of nucleoside analog synthesis and modification.

- Drug Development : Its properties are studied for developing new antiviral agents with better efficacy and safety profiles.

- Quality Control : Used in pharmaceutical analysis to ensure the purity and stability of antiviral formulations .

Propiedades

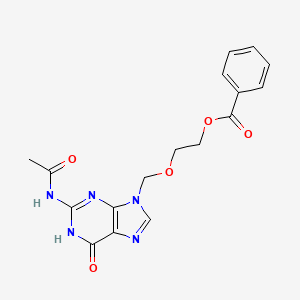

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOFZBWWLLRALZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.